N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-5-8-13(11-14)16-19-20-17(24-16)18-15(21)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFDTDHQSMANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methanesulfonylphenyl Group:
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the oxadiazole ring with the phenylacetamide group, typically through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines. In particular:
- In vitro studies: N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been tested against several cancer cell lines such as SNB-19 and OVCAR-8, demonstrating percent growth inhibitions (PGIs) exceeding 70% in some cases .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These findings suggest that this compound may act by disrupting cellular mechanisms involved in proliferation and survival.
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays. Its structural features allow it to interact with bacterial membranes and inhibit essential metabolic pathways:
- In vitro assays: Similar oxadiazole compounds have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve interference with bacterial protein synthesis or cell wall integrity.
Anti-inflammatory Effects
This compound has potential anti-inflammatory applications due to its ability to inhibit cyclooxygenase (COX) enzymes:
- Mechanism of Action: Studies suggest that this compound selectively inhibits COX-2, which is involved in inflammation pathways . This selectivity may lead to reduced side effects compared to non-selective COX inhibitors.
Chemical Synthesis Applications
Beyond its biological activities, this compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for further modifications that can lead to new compounds with tailored properties for specific applications in pharmaceuticals or materials science .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related oxadiazole compounds:
- Study on Anticancer Activity: A comparative study involving several substituted oxadiazoles highlighted the enhanced activity of those containing methanesulfonyl groups against various cancer cell lines .
- Molecular Docking Studies: Computational studies have been performed to predict the binding affinities of these compounds to target proteins involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Methanesulfonyl vs. Sulfonamide/Sulfanyl : The mesyl group in the target compound improves metabolic stability compared to sulfonamide/sulfanyl analogs, which may reduce enzymatic degradation .
- Aromatic vs. Heterocyclic Substituents : LMM5 and LMM11 feature methoxyphenyl and furan groups, respectively, which enhance antifungal activity but reduce solubility compared to the target compound’s mesyl group .
- Nitro vs.
Pharmacological Activity Profiles
Antifungal Activity (vs. Fluconazole)
| Compound | IC₅₀ Against C. albicans (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| LMM5 | 12.5 ± 1.2 | 4.8 | |
| LMM11 | 8.3 ± 0.9 | 6.1 | |
| Fluconazole | 1.2 ± 0.3 | >100 |
- Insight : While LMM5 and LMM11 exhibit moderate antifungal activity, their potency is significantly lower than fluconazole. The target compound’s mesyl group may improve target binding but requires empirical validation.
Enzyme Inhibition (e.g., Chymase, Tyrosinase)
| Compound | Enzyme Targeted | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| Gul et al. (2013) | Tyrosinase | 45.7 ± 2.1 | |
| Compound 8g | Chymase | 18.9 ± 1.5 |
- Insight : Sulfanyl and indole groups (as in Compound 8g) enhance enzyme inhibition, suggesting that the target compound’s phenylacetamide group may need optimization for similar efficacy.
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound incorporates a 1,3,4-oxadiazole moiety, which is known for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 370.43 g/mol. The structural features include:
- Oxadiazole Ring : Contributes to the compound's biological activity.
- Methanesulfonyl Group : Enhances solubility and biological interactions.
- Phenylacetamide Backbone : Provides stability and potential for various substitutions.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity | EC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Effective | 120 |
| Escherichia coli | Moderate effectiveness | 200 |
| Candida albicans | Less effective | 300 |
In studies, it was found that the compound demonstrated a higher efficacy against Gram-positive bacteria compared to Gram-negative strains due to its ability to penetrate bacterial membranes effectively .
Anti-inflammatory Effects
The mechanism of action involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases. In vitro studies have shown that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various oxadiazole derivatives showed that this compound exhibited promising antimicrobial activity against Staphylococcus aureus and Candida albicans. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC) and found that the compound's structure significantly influenced its activity . -
Inflammatory Response Assessment
Another research highlighted the anti-inflammatory potential of the compound through COX inhibition assays. The results indicated a significant decrease in prostaglandin E2 levels in treated samples compared to controls, suggesting that this compound could be beneficial in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Oxadiazole Moiety : Essential for antimicrobial activity.
- Substituents on Phenyl Ring : Influence lipophilicity and membrane permeability.
Preliminary SAR studies suggest that modifications on the phenyl ring could enhance potency against specific pathogens while maintaining low toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
